(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)(phenyl)methanone
説明
This compound features a pyridine ring substituted at the 3-position with a phenyl methanone group and at the 6-position with a 3,4-dihydroquinoline moiety. The 4-methyl group on the pyridine ring enhances steric stability and modulates electronic properties. Its synthesis involves refluxing 2-phenyl-3-amino-4(1H)-quinolinone with an aldehyde in methanol, yielding crystalline products with 65–89% efficiency .
特性
分子式 |
C22H20N2O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C22H20N2O/c1-16-14-21(24-13-7-11-17-8-5-6-12-20(17)24)23-15-19(16)22(25)18-9-3-2-4-10-18/h2-6,8-10,12,14-15H,7,11,13H2,1H3 |
InChIキー |
WNOZZHUUBXCZTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCCC4=CC=CC=C43 |
製品の起源 |
United States |
生物活性
The compound (6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)(phenyl)methanone , with the CAS number 1355216-07-7 , is a complex organic molecule that exhibits significant biological activity. Its structural features include a dihydroquinoline moiety and a pyridine ring, which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 328.4 g/mol . The unique combination of quinoline and pyridine structures within this compound enhances its reactivity and biological interactions compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 1355216-07-7 |
Anticancer Properties
Research indicates that compounds containing quinoline and pyridine moieties exhibit promising anticancer activities. A study explored the cytotoxic effects of various quinolinone derivatives against cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) using the MTT assay. The results demonstrated that derivatives with structural similarities to our compound showed significant cytotoxic effects, with some exhibiting IC50 values below 0.3 µM in HL-60 cells .
The mechanism of action appears to involve the induction of apoptosis through caspase activation, specifically caspase-3, which is crucial for programmed cell death. For instance, one derivative was shown to increase the apoptotic cell population significantly after treatment .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against various pathogens, demonstrating broad-spectrum activity. For example, derivatives with quinoline structures were found to exhibit significant antifungal activity against several phytopathogenic fungi at concentrations as low as 50 μg/mL .
The biological activity of (6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)(phenyl)methanone may be attributed to its ability to interact with specific enzymes or receptors in biological systems. Interaction studies indicate that such compounds can bind to target proteins, modulating their functions and influencing cellular pathways critical for disease progression.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A series of quinolinone derivatives were synthesized and tested for cytotoxicity against HL-60 and MCF-7 cells. The most potent analogs exhibited high selectivity towards cancer cells while sparing normal human umbilical vein endothelial cells (HUVEC), indicating a favorable therapeutic index .
- Antifungal Activity : In vitro studies on related compounds revealed that modifications in the N-phenyl group significantly influenced antifungal efficacy, highlighting the importance of structural optimization in drug design .
類似化合物との比較
Comparative Analysis with Similar Compounds
Dihydroquinoline Derivatives with Heterocyclic Substitutions
- Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone (8c): Incorporates a morpholine ring and a nitro group at the 7-position of the dihydroquinoline. This substitution likely enhances electron-withdrawing effects, influencing binding affinity in mTOR inhibition assays .
- (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone: Replaces the phenyl group with pyridin-3-yl and adds a methoxy group at the 6-position. The molecular weight (268.31 g/mol) and hydrochloride salt form (C16H16N2O2·ClH) may improve solubility compared to the target compound .
Phenyl-Substituted Pyridine Methanones
- (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (CAS 17738-45-3): Substitutes the dihydroquinoline with a phenoxy group.
- (4-(4-Methoxyphenyl)-2-phenyl-5-(phenylethynyl)pyridin-3-yl)(phenyl)methanone (16A): Features a phenylethynyl group and methoxyphenyl substituent. Synthesized via Sonogashira coupling (PdCl2/PPh3 catalyst), this method contrasts with the target compound’s aldehyde-condensation route .
Pyrazole and Indole Hybrids
- [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a): Combines indole and dihydropyrazole moieties. The indole’s planar structure may enhance π-π stacking interactions in biological targets compared to dihydroquinoline .
- (3,4-Dihydroquinolin-1(2H)-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone: Introduces a nitro-pyrazole group, increasing molecular weight (300.31 g/mol) and introducing metabolic stability challenges due to the nitro group .
Key Differences and Implications
Substituent Effects on Bioactivity: The morpholino and nitro groups in 8c enhance mTOR inhibition compared to the target compound’s dihydroquinoline . Pyridin-3-yl substitution (as in 7498-45-5) may reduce lipophilicity (clogP ~2.5) versus the phenyl group in the target compound (clogP ~3.8) .
Synthetic Accessibility: The target compound’s aldehyde-condensation route offers high yields (65–89%) , whereas Sonogashira coupling (used for 16A) requires palladium catalysts and yields 60% .
Metabolic Stability :
- Nitro groups (e.g., in 8c and Y508-9227) pose risks of metabolic reduction, whereas methoxy or methyl groups (e.g., in CAS 17738-45-3) improve stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
